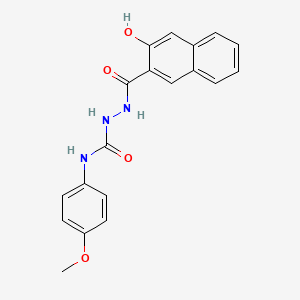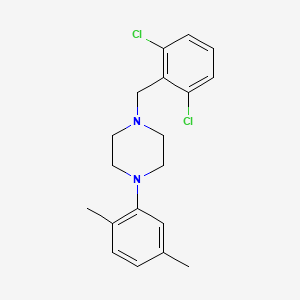
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide, also known as HNMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of naphthalene and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide may also inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase. 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has also been shown to reduce the production of inflammatory cytokines and nitric oxide. Additionally, it has been found to increase the activity of certain antioxidant enzymes, including superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, it has been extensively studied and its properties are well documented. However, there are also some limitations to using 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide in lab experiments. It is relatively expensive and may not be readily available in some laboratories. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide. One area of interest is the development of 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide derivatives with improved anticancer and anti-inflammatory activities. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide and its potential applications in the treatment of neurodegenerative diseases. Finally, studies are needed to investigate the safety and toxicity of 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide in animal models and humans.
Synthesis Methods
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide can be synthesized using various methods, including the reaction of 2-hydroxy-1-naphthaldehyde with 4-methoxyphenylhydrazine in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate and acetic anhydride to obtain 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide. Another method involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-methoxyphenylhydrazine in the presence of ammonium acetate and ethanol.
Scientific Research Applications
2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. 2-(3-hydroxy-2-naphthoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
1-[(3-hydroxynaphthalene-2-carbonyl)amino]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-26-15-8-6-14(7-9-15)20-19(25)22-21-18(24)16-10-12-4-2-3-5-13(12)11-17(16)23/h2-11,23H,1H3,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOMWYDDNCORIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5115332.png)
![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)

![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B5115345.png)

![methyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)benzoate](/img/structure/B5115366.png)
![4-{2-[3-(3-pyridinylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}phenol trifluoroacetate (salt)](/img/structure/B5115382.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5115393.png)

![N-[3-(4-methoxyphenyl)-1-methylpropyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5115411.png)
![1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5115413.png)
![2-{[3-(pentanoylamino)benzoyl]amino}benzoic acid](/img/structure/B5115424.png)